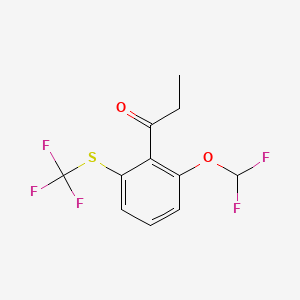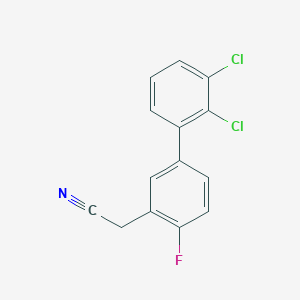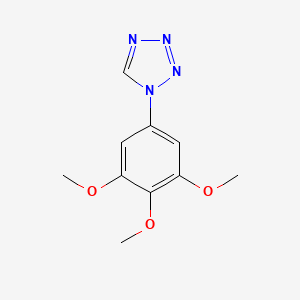
Benzene, 1,1'-(dimethoxymethylene)bis[4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro-: is a chemical compound with the molecular formula C15H14F2O2 and a molecular weight of 264.27 g/mol This compound is characterized by the presence of two fluorobenzene rings connected by a dimethoxymethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- typically involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of a catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-(methylenebis[4-fluoro-): Similar structure but lacks the methoxy groups.
Benzene, 1,1’-(dimethoxymethylene)bis[4-chloro-): Similar structure but with chlorine atoms instead of fluorine.
Benzene, 1,1’-(dimethoxymethylene)bis[4-bromo-): Similar structure but with bromine atoms instead of fluorine.
Uniqueness: Benzene, 1,1’-(dimethoxymethylene)bis[4-fluoro- is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity.
Propriétés
Numéro CAS |
10345-72-9 |
|---|---|
Formule moléculaire |
C15H14F2O2 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
1-fluoro-4-[(4-fluorophenyl)-dimethoxymethyl]benzene |
InChI |
InChI=1S/C15H14F2O2/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,1-2H3 |
Clé InChI |
LNXWYANOMFJTJI-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)


![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
